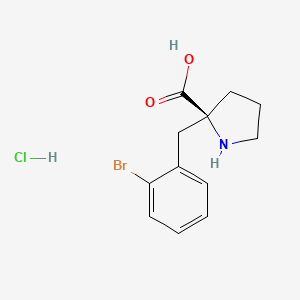

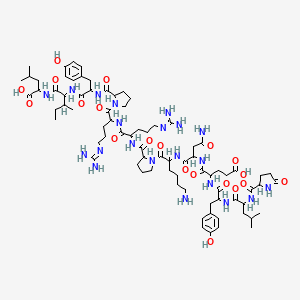

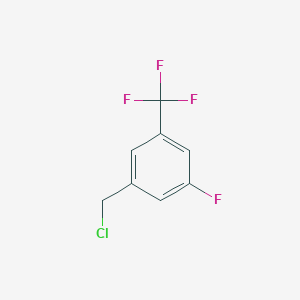

![molecular formula C9H11N3 B3029444 2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine CAS No. 664367-52-6](/img/structure/B3029444.png)

2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine

概要

説明

2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine is a compound that belongs to the class of imidazo[1,2-a]pyridines . These compounds are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .

Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Molecular Structure Analysis

The molecular formula of 2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine is C9H11N3 and its molecular weight is 161.20374 .Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .科学的研究の応用

Medicinal Chemistry and Drug Development

Imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of biological activities, making them valuable candidates for drug discovery. Notably, they have been investigated as:

- Antibacterial Agents : Some imidazo[1,2-a]pyridines demonstrate antibacterial properties, potentially aiding in the fight against infectious diseases .

Insomnia Treatment

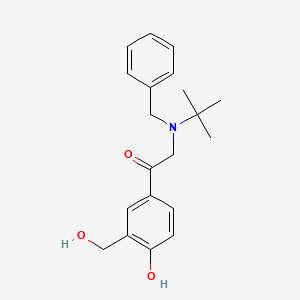

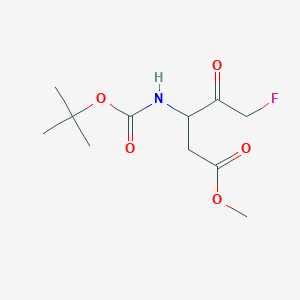

One well-known application is the use of imidazo[1,2-a]pyridine derivatives in insomnia treatment. Zolpidem (Fig. 1) is a widely prescribed hypnotic drug that acts on γ-aminobutyric acid receptors, promoting sleep without the side effects associated with traditional benzodiazepines .

!Zolpidem and Alpidem Figure 1: Medicines zolpidem (1) and alpidem (2)

Material Science and Optoelectronics

Imidazo[1,2-a]pyridines find applications beyond medicine. Their structural characteristics make them useful in material science, especially in the development of optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .

Corrosion Inhibition

Recent studies have explored the use of imidazo[1,2-a]pyridine complexes as corrosion inhibitors. These compounds effectively protect metal surfaces from corrosion, with high efficiency even at low concentrations .

Neurodegenerative Diseases

Imidazo[1,2-a]pyridin-3-yl-acetic acids have also been investigated for their role in neurodegenerative diseases, including Alzheimer’s disease. While more research is needed, these compounds offer a novel avenue for therapeutic intervention.

作用機序

Target of Action

2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine is a derivative of imidazo[1,2-a]pyridine, which has been found to have a broad spectrum of biological activity . The primary targets of this compound are γ-aminobutyric acid (GABA) receptors . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The compound interacts with its targets, the GABA receptors, by blocking them . This blocking action is similar to that of classical benzodiazepine tranquilizers . The interaction with the GABA receptors results in changes in neuronal excitability and neurotransmission.

Biochemical Pathways

The compound’s action on the GABA receptors affects the GABAergic neurotransmission pathway . This pathway is responsible for inhibitory neurotransmission in the central nervous system. By blocking the GABA receptors, the compound disrupts this pathway, leading to changes in neuronal excitability.

Result of Action

The blocking of GABA receptors by 2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine leads to changes in neuronal excitability and neurotransmission . This can result in various effects at the molecular and cellular levels, depending on the specific context and environment in which the compound is acting.

Safety and Hazards

将来の方向性

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task . Multicomponent reactions represent an effective tool for approaching this problem . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

特性

IUPAC Name |

2-imidazo[1,2-a]pyridin-3-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-5-4-8-7-11-9-3-1-2-6-12(8)9/h1-3,6-7H,4-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFQGHLRYNSXJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653469 | |

| Record name | 2-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine | |

CAS RN |

664367-52-6 | |

| Record name | 2-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

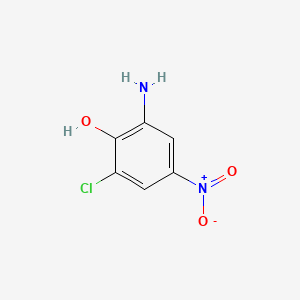

![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029371.png)

![(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029375.png)

![2-Naphthalenesulfonic acid, 6-amino-5-[(4-amino-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B3029377.png)